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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cryopreservation of

CD34+ hematopoietic stem cells (HSCs). The following sections offer a comprehensive

overview of commonly used techniques, cryoprotective agents, and post-thaw assessment

methods, designed to ensure high cell viability and functionality for research and clinical

applications.

Introduction to CD34+ HSC Cryopreservation
Cryopreservation is a critical process that allows for the long-term storage of hematopoietic

stem cells, making them available for transplantation and research.[1] The primary goal of

cryopreservation is to maintain the viability and biological function of CD34+ cells by minimizing

cellular damage during freezing and thawing. This is typically achieved through the use of

cryoprotective agents (CPAs) and controlled-rate freezing.[1][2] Dimethyl sulfoxide (DMSO) is

the most commonly used CPA for HSCs, often in combination with other substances like fetal

bovine serum (FBS) or hydroxyethyl starch (HES).[3][4]

Cryoprotective Agents and Formulations
The choice of cryoprotective agent and its concentration is a critical factor in the success of

CD34+ cell cryopreservation. The following tables summarize quantitative data on various
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cryopreservation solutions and their impact on cell viability and recovery.

Table 1: Common Cryoprotective Agent Formulations

Cryoprotective
Agent(s)

Concentration(
s)

Other
Components

Typical
Application

Source(s)

Dimethyl

Sulfoxide

(DMSO)

5-10%

90-95% Fetal

Bovine Serum

(FBS)

Research &

Clinical
[4][5]

Dimethyl

Sulfoxide

(DMSO)

10%
Normal Saline,

Serum Albumin
Clinical [3]

Dimethyl

Sulfoxide

(DMSO)

7.5% Not specified
Clinical (purified

CD34+ cells)
[6]

Dimethyl

Sulfoxide

(DMSO)

5%
6% Hydroxyethyl

Starch (HES)
Clinical [7]

Trehalose 1M

Iscove's Modified

Dulbecco's

Medium (IMDM)

Research

(DMSO-free

alternative)

[8]

Table 2: Post-Thaw Viability and Recovery of CD34+ Cells
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Cryopreservati
on Medium

Pre-Freeze
Viability (%)

Post-Thaw
Viability (%)

Post-Thaw
Recovery (%)

Source(s)

10% DMSO 98 (median) 71 (median) Not specified [9]

7.5% DMSO Not specified Not specified 89.4 ± 27.87 [6]

5% DMSO, 95%

FBS
Not specified 90-96 ~70 [5]

5% DMSO, 6%

Pentastarch
Not specified Not specified 97.7 ± 25.3 [10]

1M Trehalose Not specified

Higher than 10%

DMSO + 90%

FBS

Not specified [8]

Not specified Not specified 97.94 ± 0.97 91.85 ± 10.84 [11]

Experimental Protocols
The following are detailed protocols for the cryopreservation and thawing of CD34+

hematopoietic stem cells.

Protocol for Cryopreservation of CD34+ Cells using
DMSO and FBS
This protocol is a standard method widely used for cryopreserving CD34+ cells.

Materials:

Isolated CD34+ hematopoietic stem cells

Fetal Bovine Serum (FBS), heat-inactivated

Dimethyl Sulfoxide (DMSO), sterile tissue culture grade

Cryopreservation medium: 90% FBS, 10% DMSO (prepare fresh)

Sterile cryogenic vials
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Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer

-80°C freezer

Liquid nitrogen storage dewar

Procedure:

Cell Preparation:

Count the number of viable CD34+ cells using a suitable method (e.g., Trypan Blue

exclusion or flow cytometry with a viability dye like 7-AAD).

Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

Carefully aspirate the supernatant, leaving a small volume to resuspend the cell pellet.

Resuspension in Cryopreservation Medium:

Gently resuspend the cell pellet in the freshly prepared, chilled (4°C) cryopreservation

medium (90% FBS, 10% DMSO) to a final concentration of 1 x 10^6 cells/mL.[12]

Work quickly to minimize the exposure of cells to DMSO at room temperature.

Aliquoting:

Dispense the cell suspension into pre-labeled sterile cryogenic vials.

Controlled-Rate Freezing:

Place the cryogenic vials into a controlled-rate freezing container.

This will achieve a cooling rate of approximately -1°C per minute.[2][13]

Place the container in a -80°C freezer and leave it for at least 4 hours, preferably

overnight.

Long-Term Storage:
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After controlled-rate freezing, transfer the cryogenic vials to a liquid nitrogen dewar for

long-term storage in the vapor phase (below -150°C).[2]

Protocol for Thawing Cryopreserved CD34+ Cells
Rapid thawing is crucial to maximize cell viability.

Materials:

Cryopreserved CD34+ cells

37°C water bath

Thawing medium (e.g., IMDM with 10% FBS)

Sterile centrifuge tubes

70% ethanol

Procedure:

Preparation:

Prepare the thawing medium and warm it to 37°C.

Rapid Thawing:

Retrieve the cryogenic vial from the liquid nitrogen dewar.

Immediately immerse the vial in the 37°C water bath, ensuring the cap does not go below

the water level.[14]

Gently agitate the vial until only a small ice crystal remains. This should take

approximately 1-2 minutes.

Dilution of Cryoprotectant:

Wipe the outside of the vial with 70% ethanol.
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In a sterile environment, use a pipette to slowly transfer the thawed cell suspension to a

centrifuge tube containing pre-warmed thawing medium. Add the cells dropwise while

gently swirling the tube to gradually dilute the DMSO.

Washing:

Centrifuge the cell suspension at 300 x g for 10 minutes at room temperature.

Aspirate the supernatant containing the cryoprotective agent.

Resuspension:

Gently resuspend the cell pellet in fresh, pre-warmed culture medium.

Post-Thaw Assessment:

Perform a viable cell count using a method such as Trypan Blue exclusion or flow

cytometry with a viability dye (e.g., 7-AAD) to determine the post-thaw viability and

recovery rate.[9]

Visualization of Workflows
The following diagrams illustrate the key experimental workflows for cryopreserving and

thawing CD34+ hematopoietic stem cells.

Cell Preparation Freezing Process

Isolate CD34+ Cells Perform Viable Cell Count Centrifuge Cells Resuspend in Cryo-Medium Aliquot into Cryovials Controlled-Rate Freezing (-1°C/min) Long-Term Storage (LN2)

Click to download full resolution via product page

Caption: Workflow for the cryopreservation of CD34+ hematopoietic stem cells.
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Thawing and Recovery Post-Thaw Processing

Retrieve Cryovial from LN2 Rapid Thaw at 37°C Slowly Dilute with Thawing Medium Centrifuge to Remove CPA Resuspend in Culture Medium Assess Viability and Recovery

Click to download full resolution via product page

Caption: Workflow for thawing cryopreserved CD34+ hematopoietic stem cells.

Quality Control and Post-Thaw Analysis
To ensure the quality of cryopreserved CD34+ cells, it is essential to perform post-thaw

analysis. Key parameters to assess include:

Viability: Determined by methods such as Trypan Blue exclusion or flow cytometry using

viability dyes like 7-aminoactinomycin D (7-AAD) or propidium iodide (PI).[9][15] Post-thaw

viability of nucleated cells should ideally be greater than 70%.[13]

Recovery: The percentage of viable cells recovered after thawing compared to the number of

viable cells frozen.

Purity: The percentage of CD34+ cells in the thawed product, which can be assessed by flow

cytometry.

Potency: Functional assays, such as the colony-forming unit (CFU) assay, can be used to

assess the hematopoietic potential of the thawed cells.[6]

Conclusion
Successful cryopreservation of CD34+ hematopoietic stem cells is fundamental for their use in

research and clinical settings. Adherence to standardized protocols for freezing and thawing,

along with the use of appropriate cryoprotective agents, is critical for maintaining high cell

viability and function. The protocols and data presented in these application notes provide a

comprehensive guide for professionals working with these valuable cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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